
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzamide structure, along with a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves a multi-step process:
Amidation: The nitrobenzene derivative is then subjected to amidation with 1,2,3,4-tetrahydronaphthalen-1-amine under appropriate conditions to form the desired benzamide.
Methylation: The final step involves the methylation of the benzamide to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products
Reduction: 4-methyl-3-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-carboxy-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Scientific Research Applications
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitropyridine: A substituted nitropyridine with similar nitro and methyl groups.
4-methyl-3-nitrobenzoyl chloride: Another nitrobenzene derivative with a similar structure.
N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): A nitrosoguanidine compound with similar nitro functionality.
Uniqueness
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of the tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties compared to other nitrobenzene derivatives.
Properties
CAS No. |
876573-65-8 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-10-14(11-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,9-11,16H,4,6,8H2,1H3,(H,19,21) |
InChI Key |
KVYKZOIBYUNRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)[N+](=O)[O-] |
solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



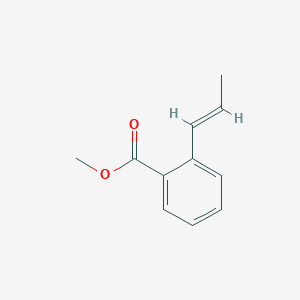
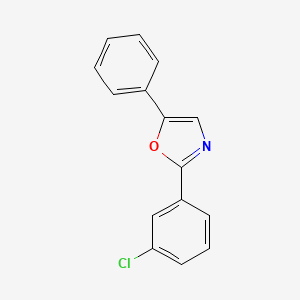

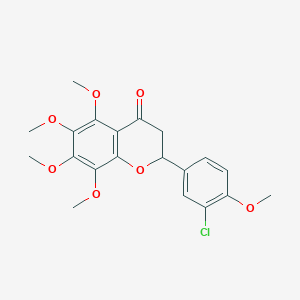
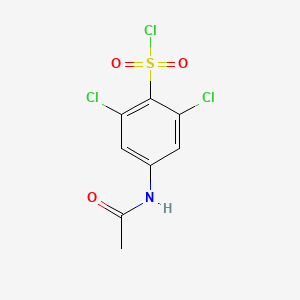
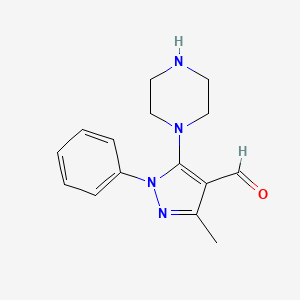

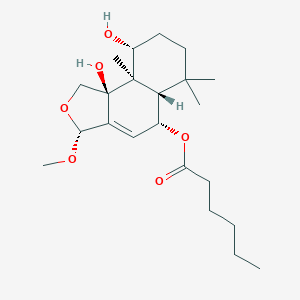
![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)

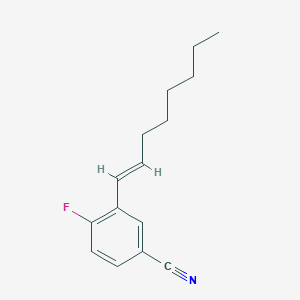
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
